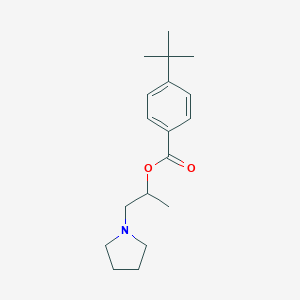
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate, also known as MPB, is a chemical compound that has gained interest in the scientific community due to its potential applications in research. MPB is a synthetic compound that belongs to the class of pyrrolidine derivatives. It has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. This compound has been found to increase dopamine levels in the brain, which may contribute to its analgesic effects. It has also been found to modulate the release of glutamate, an excitatory neurotransmitter that plays a critical role in learning and memory.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects that make it a valuable tool for studying different biological processes. It has been found to have analgesic effects, reducing pain perception in animal models. This compound has also been found to improve learning and memory, possibly through its modulation of the glutamate system. Additionally, this compound has been found to have anti-inflammatory effects, reducing inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. It has also been found to have a high affinity for the sigma-1 receptor, making it a valuable tool for studying the role of this receptor in different biological processes. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its effects on different biological systems may be complex and difficult to interpret.
Direcciones Futuras
There are several future directions for research on 1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate. One area of interest is its potential as an analgesic drug. This compound has been found to have analgesic effects in animal models, and further research is needed to determine its potential as a therapeutic agent for pain management. Additionally, this compound has been found to improve learning and memory, and further research is needed to determine its potential as a cognitive enhancer. Finally, research is needed to better understand the mechanism of action of this compound and its effects on different biological systems.
Métodos De Síntesis
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate can be synthesized using a multi-step process that involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methylpyrrolidine to produce this compound. The synthesis method has been optimized to produce high yields of pure this compound, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
1-Methyl-2-(1-pyrrolidinyl)ethyl 4-tert-butylbenzoate has been used in various scientific research applications due to its ability to interact with different biological targets. It has been found to have an affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and learning. This compound has also been found to interact with the dopamine transporter, which plays a critical role in regulating dopamine levels in the brain.
Propiedades
Fórmula molecular |
C18H27NO2 |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
1-pyrrolidin-1-ylpropan-2-yl 4-tert-butylbenzoate |
InChI |
InChI=1S/C18H27NO2/c1-14(13-19-11-5-6-12-19)21-17(20)15-7-9-16(10-8-15)18(2,3)4/h7-10,14H,5-6,11-13H2,1-4H3 |
Clave InChI |
AXRAWKAINQRNFO-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCC1)OC(=O)C2=CC=C(C=C2)C(C)(C)C |
SMILES canónico |
CC(CN1CCCC1)OC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294813.png)
![6-(2,3-Dihydro-1,4-benzodioxin-3-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294815.png)
![[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether](/img/structure/B294816.png)
![6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294817.png)
![6-(4-Ethoxyphenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294818.png)
![3-Benzyl-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294822.png)
![3-Benzyl-6-[(2,4-dichlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294824.png)
![3-Benzyl-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294825.png)
![3-Benzyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294828.png)
![3-Benzyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294830.png)
![6-(1,3-Benzodioxol-5-yl)-3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294831.png)
![6-(1-Benzofuran-2-yl)-3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294833.png)
![3-Benzyl-6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294836.png)
![3-Benzyl-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294837.png)
